2-Methyl-3-vinylquinoxaline
Description
2-Methyl-3-vinylquinoxaline is a quinoxaline derivative featuring a methyl group at the C2 position and a vinyl group at C2. Quinoxalines are bicyclic aromatic compounds comprising two nitrogen atoms in a six-membered ring, known for their versatility in medicinal chemistry and materials science . The vinyl substituent enhances reactivity for further functionalization, such as polymerization or addition reactions, making it valuable in synthesizing polymers or pharmacologically active derivatives .
Properties
CAS No. |
104910-79-4 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-ethenyl-3-methylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h3-7H,1H2,2H3 |
InChI Key |
BRLFOTQTAACVPJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1C=C |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=C |
Synonyms |
Quinoxaline, 2-ethenyl-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
Electronic Effects :
- Vinyl (this compound): Electron-donating via conjugation, enhancing electrophilic substitution reactivity.
- Chloro (2-Chloro-3-methylquinoxaline): Electron-withdrawing, facilitating nucleophilic displacement reactions .
- Thiophene (2-Methyl-3-(thiophen-2-yl)quinoxaline): Electron-rich heterocycle, improving charge transport in materials .
Key Findings :
- Schiff base derivatives (e.g., compounds 5a–e, 7a–e) exhibit optimized antimicrobial activity due to imine linkages and aromatic substituents .
Physicochemical Properties
- Solubility: Methoxy and hydroxyl groups (e.g., 3-Methyl-2-quinoxalinol) improve aqueous solubility, whereas trifluoromethyl and thiophenyl groups enhance lipophilicity .
- Thermal Stability : Vinyl and thiophene substituents may lower melting points compared to halogenated derivatives due to reduced crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
